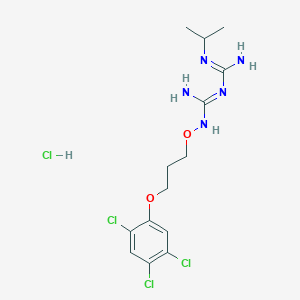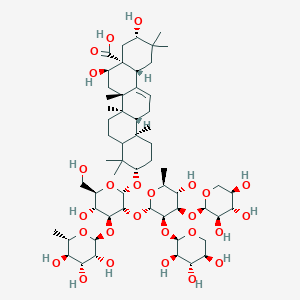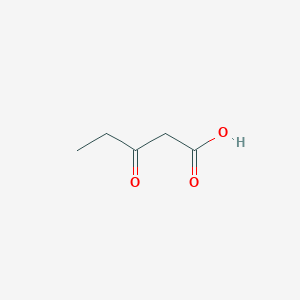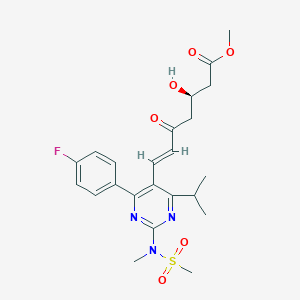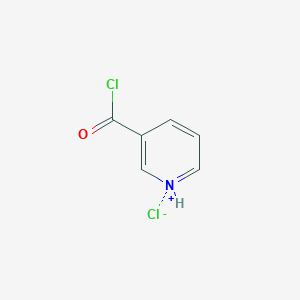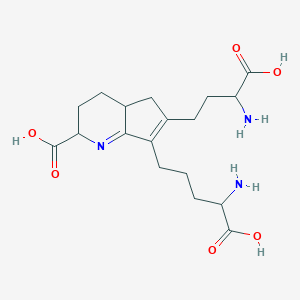
Cyclopentenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentenosine is a cyclic nucleoside analog that has been gaining attention in the field of scientific research due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. Cyclopentenosine is a purine analog that has a cyclopentene ring instead of the usual sugar moiety found in nucleotides. This structural modification makes it a unique compound with distinct biochemical and physiological properties.
Mecanismo De Acción
Cyclopentenosine exerts its effects by inhibiting the activity of adenosine deaminase, an enzyme that catalyzes the conversion of adenosine to inosine. This inhibition leads to an increase in the levels of adenosine, which can activate adenosine receptors and modulate various cellular processes such as neurotransmission, inflammation, and immune response.
Efectos Bioquímicos Y Fisiológicos
Cyclopentenosine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as protein kinases, phosphodiesterases, and adenylyl cyclases. It has also been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a useful tool for studying nucleotides and nucleic acids. However, it also has some limitations. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on cyclopentenosine. One area of research is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the exploration of its potential as a therapeutic agent for various diseases. Finally, there is a need for further studies to elucidate its mechanism of action and its effects on various cellular processes.
In conclusion, cyclopentenosine is a promising compound with potential applications in various fields of scientific research. Its unique structure and biochemical properties make it a useful tool for studying nucleotides and nucleic acids. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Métodos De Síntesis
Cyclopentenosine can be synthesized through various methods such as the Pd-catalyzed cyclization of 2-iodo-adenosine or the palladium-catalyzed cross-coupling reaction of 2-bromo-adenosine with vinylmagnesium bromide. The synthesis method used depends on the desired yield and purity of the compound.
Aplicaciones Científicas De Investigación
Cyclopentenosine has been studied extensively for its potential applications in various fields. In biochemistry, it has been used as a tool to study the structure and function of nucleotides and nucleic acids. In pharmacology, it has been studied for its potential as a drug target and as a lead compound for drug discovery. In medicinal chemistry, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, viral infections, and neurological disorders.
Propiedades
Número CAS |
145853-95-8 |
|---|---|
Nombre del producto |
Cyclopentenosine |
Fórmula molecular |
C18H27N3O6 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
7-(4-amino-4-carboxybutyl)-6-(3-amino-3-carboxypropyl)-3,4,4a,5-tetrahydro-2H-cyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H27N3O6/c19-12(16(22)23)3-1-2-11-9(4-6-13(20)17(24)25)8-10-5-7-14(18(26)27)21-15(10)11/h10,12-14H,1-8,19-20H2,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
FJTYDTXMSNPZKG-UHFFFAOYSA-N |
SMILES |
C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O |
SMILES canónico |
C1CC(N=C2C1CC(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)C(=O)O |
Sinónimos |
6-(3-amino-3-carboxypropyl)-7-(4-amino-4-carboxybutyl)-6-cyclopenteno(e)-2,3,4,4a-tetrahydropipecolinic acid cyclopentenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



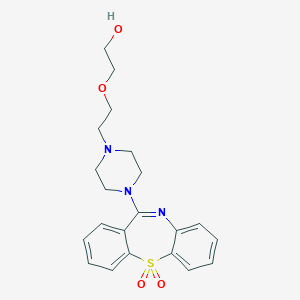
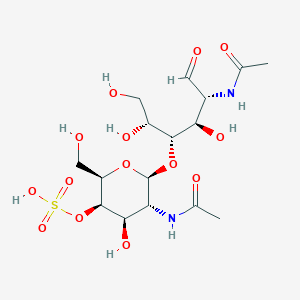
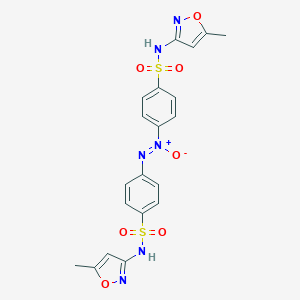
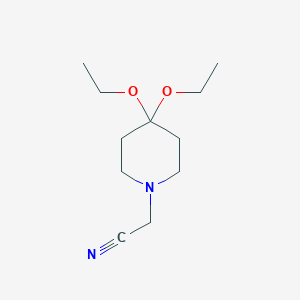
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
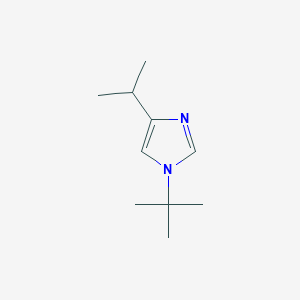
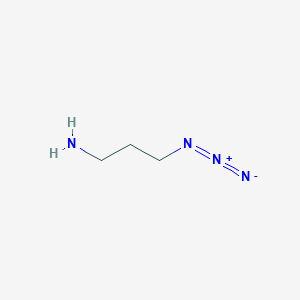
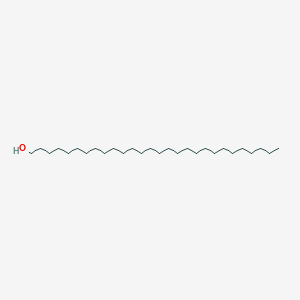
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
